4-Bromo-2-(2-methoxyethoxy)pyridine

Descripción

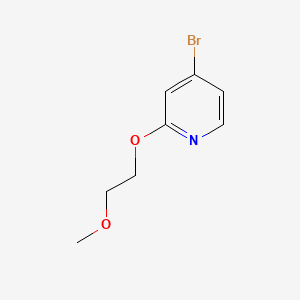

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYQLUMBDMESTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744862 | |

| Record name | 4-Bromo-2-(2-methoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289131-55-0 | |

| Record name | 4-Bromo-2-(2-methoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 2 Methoxyethoxy Pyridine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, allowing it to participate in reactions such as N-oxidation and coordination to metal centers.

The nitrogen atom of a pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. Heteroaromatic N-oxides possess a dipolar nitrogen-oxygen bond which significantly alters the ring's reactivity thieme-connect.de. The formally negatively charged oxygen atom impacts the electronic properties through delocalization thieme-connect.de.

For 4-Bromo-2-(2-methoxyethoxy)pyridine, N-oxidation would yield this compound N-oxide. The presence of the electron-donating alkoxy group at the C2-position would facilitate this oxidation. Pyridine N-oxides are versatile intermediates; for example, they can direct metallation to the C2-position and can be used in a variety of subsequent functionalization reactions semanticscholar.org. While general methods for the N-oxidation of substituted pyridines are well-established, specific studies on this compound were not identified in the searched literature. Subsequent reactions, such as rearrangements of 2-alkoxypyridines to N-alkylpyridones, are also known but typically require catalysis .

The nitrogen atom in pyridine and its derivatives possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of metal ions nih.gov. The resulting coordination compounds have diverse structures and applications. The coordination properties of a pyridine ligand can be tuned by altering the electronic and steric nature of its substituents nih.govacs.org.

In this compound, the substituents would modulate its coordinating ability. The electron-donating 2-methoxyethoxy group would increase the electron density on the nitrogen atom, enhancing its basicity and donor strength compared to unsubstituted pyridine. Conversely, the bulky nature of this group could introduce steric hindrance around the nitrogen, potentially influencing the geometry of the resulting metal complex. The compound is expected to form complexes with various transition metals, binding through the pyridine nitrogen atom. While the coordination chemistry of substituted pyridines is a broad field of study, specific research detailing the coordination complexes of this compound was not found in the literature search nih.govacs.orgrsc.orgrsc.org. Pyridine N-oxides are also known to act as ligands, coordinating to metal centers through the oxygen atom wikipedia.org.

Reactivity of the Ether Linkage and Potential Derivatizations

The ether linkage at the C-2 position of the pyridine ring is a key site for chemical modification, allowing for the introduction of various other functionalities.

The C-O bond of the ether can be cleaved under various conditions, most commonly through acid-catalyzed hydrolysis. Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to protonate the ether oxygen, facilitating nucleophilic attack by the halide ion and leading to the cleavage of the alkyl group. This reaction would yield 4-bromo-2-hydroxypyridine (B129990), which exists in equilibrium with its tautomeric form, 4-bromo-pyridin-2(1H)-one.

Table 1: Predicted Products of Ether Cleavage under Acidic Conditions

| Reagent | Predicted Major Product |

| HBr (aq) | 4-Bromo-2-hydroxypyridine / 4-Bromo-pyridin-2(1H)-one |

| HI (aq) | 4-Bromo-2-hydroxypyridine / 4-Bromo-pyridin-2(1H)-one |

Transition metal-catalyzed C–O bond cleavage presents an alternative, often milder, method for dealkylation. Catalysts based on iridium and other transition metals have been shown to facilitate the O-to-N alkyl migration in 2-alkoxypyridines, which would also lead to the formation of N-substituted pyridones.

The transformation of the 2-(2-methoxyethoxy) group into other alkoxy or a hydroxyl functionality typically proceeds via a two-step sequence. First, the ether is cleaved to the corresponding 4-bromo-2-hydroxypyridine. The resulting hydroxyl group can then be converted to a better leaving group, such as a triflate, or directly displaced under certain conditions. More commonly, the 2-hydroxypyridine (B17775) is converted to the more reactive 2-chloropyridine (B119429) derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). This 2-chloro intermediate can then readily undergo nucleophilic substitution with various alkoxides to introduce a different alkoxy group.

Scheme 1: General Pathway for Transformation of the Alkoxy Group

Investigations into Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is susceptible to both nucleophilic and electrophilic attack, with the regioselectivity being governed by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, making it prone to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). In this compound, the bromine atom at the C-4 position is an excellent leaving group. Nucleophilic attack is highly favored at this position due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. A wide range of nucleophiles, including amines, alkoxides, and thiolates, are expected to displace the bromide.

Table 2: Predicted Products of Nucleophilic Aromatic Substitution at C-4

| Nucleophile | Reagent Example | Predicted Product |

| Amine | R-NH₂ | 4-Amino-2-(2-methoxyethoxy)pyridine derivative |

| Alkoxide | NaOR' | 4-Alkoxy-2-(2-methoxyethoxy)pyridine derivative |

| Thiolate | NaSR' | 4-Thioether-2-(2-methoxyethoxy)pyridine derivative |

| Cyanide | NaCN | 4-Cyano-2-(2-methoxyethoxy)pyridine |

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally more challenging due to the deactivating effect of the nitrogen atom. However, the outcome of such reactions on this compound is influenced by the directing effects of all substituents. The pyridine nitrogen directs incoming electrophiles to the meta positions (C-3 and C-5). The 2-alkoxy group is an activating, ortho-, para-director, which would favor substitution at C-3 and C-5. The 4-bromo group is a deactivating, ortho-, para-director, also favoring substitution at C-3 and C-5. The cumulative effect suggests that electrophilic substitution will likely occur at the C-3 or C-5 positions.

Halogenation: Reactions with electrophilic halogenating agents (e.g., Br₂ with a Lewis acid catalyst) are predicted to introduce a second halogen atom at either the C-3 or C-5 position.

Nitration: Under carefully controlled nitrating conditions (e.g., HNO₃/H₂SO₄), a nitro group is expected to be introduced at the C-3 or C-5 position.

Sulfonation: Sulfonation with fuming sulfuric acid would likely lead to the introduction of a sulfonic acid group at the C-3 or C-5 position.

Mechanistic Studies of Key Chemical Transformations

The nucleophilic aromatic substitution at the C-4 position is expected to proceed via a classical SNAr mechanism. This involves the addition of the nucleophile to the C-4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In the subsequent step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored. Recent computational and kinetic studies on similar systems suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single step, bypassing a discrete intermediate.

The electrophilic aromatic substitution reactions are proposed to follow the general two-step mechanism for EAS. In the first, rate-determining step, the electrophile is attacked by the π-electron system of the pyridine ring to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). The positive charge in this intermediate is delocalized across the ring. In the second, fast step, a proton is lost from the carbon atom that was attacked by the electrophile, leading to the restoration of the aromatic system. The regioselectivity is determined by the relative stability of the possible cationic intermediates formed upon attack at different positions.

Computational and Theoretical Investigations of 4 Bromo 2 2 Methoxyethoxy Pyridine

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions:No molecular dynamics simulations have been published that would provide insights into the conformational flexibility of the methoxyethoxy side chain and its interactions with different solvents over time.

While research exists on related pyridine (B92270) derivatives, the strict focus on 4-Bromo-2-(2-methoxyethoxy)pyridine reveals a clear opportunity for future computational research to elucidate its fundamental chemical properties. Such studies would be invaluable for chemists working on the synthesis and application of novel pyridine-based compounds.

Applications of 4 Bromo 2 2 Methoxyethoxy Pyridine As a Precursor in Diverse Chemical Fields

Synthesis of Complex Pyridine-Containing Heterocycles for Materials Science

The structural backbone of 4-Bromo-2-(2-methoxyethoxy)pyridine makes it an excellent starting material for constructing larger, more complex pyridine-containing heterocyclic systems. These systems are of significant interest in materials science, particularly for applications in electronics and photonics. The bromine atom is readily displaced or utilized in metal-catalyzed cross-coupling reactions, allowing for the strategic assembly of elaborate molecular architectures.

One notable application is in the synthesis of multidentate polypyridine ligands, which are crucial components in dye-sensitized solar cells (DSSCs). For instance, precursors with a bromo-pyridine core are used to construct dendritic bis-terpyridine ligands. researchgate.net These complex ligands can chelate metal ions like ruthenium, forming dyes with specific light-absorbing properties. The synthesis of a key precursor, 4-bromo-2,6-bis(2-pyridyl)pyridine, highlights a strategy where a central brominated pyridine (B92270) unit is flanked by other heterocyclic moieties, creating a scaffold for advanced materials. researchgate.net While this example uses a related brominated pyridine, the principle of using the bromo-group for elaboration into complex heterocycles is directly applicable to this compound.

Development of Advanced Organic Materials and Functional Polymers

The unique electronic and physical properties of this compound make it a valuable monomer and precursor for the development of advanced organic materials, including functional polymers with tailored characteristics.

In the field of optoelectronics, there is a high demand for n-type π-conjugated polymers for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Pyridine-based polymers are excellent candidates for these applications due to their electron-deficient nature. Research has demonstrated that derivatives of this compound are effective precursors for such materials.

A study on the precision synthesis of n-type π-conjugated polymers utilized 5-bromo-3-iodo-2-(2-(2-methoxyethoxy)ethoxy)pyridine as a monomer precursor. acs.org This closely related compound was converted into a Grignard monomer, which then underwent catalyst-transfer condensation polymerization to yield well-defined poly(pyridine-3,5-diyl). acs.org The methoxyethoxy side chain is crucial as it enhances the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing of electronic devices. acs.org Furthermore, research into soluble derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a high-performance organic semiconductor, showed that functionalization with a 4-(2-(2-methoxyethoxy)ethoxy)butyl group significantly improved solubility while maintaining high charge carrier mobility in OFETs. acs.org This underscores the role of the methoxyethoxy moiety in creating processable and efficient optoelectronic materials.

| Polymer Precursor Application | Key Feature | Resulting Material | Potential Application |

| Monomer for n-type polymers | Methoxyethoxy side chain enhances solubility | Poly(pyridine-3,5-diyl) | Organic Field-Effect Transistors (OFETs) |

| Solubilizing group for semiconductors | Improves solution processability | Soluble DNTT derivatives | High-performance OFETs |

Beyond conjugated systems, this compound derivatives serve as monomers for creating specialty polymers through various polymerization techniques. The ability to precisely control the polymerization of these monomers allows for the synthesis of polymers with defined molecular weights and low polydispersity, which is essential for predictable material properties.

Catalyst-transfer condensation polymerization, specifically the Kumada–Tamao coupling of Grignard pyridine monomers, has been shown to produce well-defined poly(pyridine-3,5-diyl). acs.org The polymerization proceeds in a chain-growth manner, which allows for control over the polymer's final structure. acs.org The resulting polypyridines, while not necessarily conjugated in the case of 3,5-linkages, are specialty polymers whose properties can be fine-tuned by the nature of the side chains and the polymer's molecular weight. The presence of the bromo- and methoxyethoxy- groups on the monomer unit offers handles for post-polymerization modification, further expanding the range of accessible functional polymers.

Utilization in the Design and Synthesis of New Ligands for Catalysis (excluding specific enzyme inhibition or drug applications)

The pyridine nitrogen and the bromo-substituent on the this compound ring are key features that allow its use in the design of sophisticated ligands for transition metal catalysis. The pyridine unit provides a strong coordination site for metal ions, while the bromo- group can be used to link the pyridine to other chemical moieties, creating multidentate or specialized ligand architectures.

A closely related compound, 4-Bromo-2-methoxypyridine (B21118), is recognized as a highly active and easily coordinated organic ligand for homogeneous catalysis with transition metals. guidechem.com The principles extend to its methoxyethoxy analogue. Furthermore, the methoxyethoxy group itself, often abbreviated as MOE, has been employed as a protecting group during the synthesis of complex pyridine-phenolate ligands. acs.org In one study, a (6-bromopyridin-2-yl)-arylmethanol substrate was synthesized, and the methoxyethoxy group was used to protect a hydroxyl functionality during subsequent Suzuki coupling and modification steps. The final deprotection yielded the desired ligand for creating Group 4 metal complexes active in olefin polymerization catalysis. acs.org This demonstrates the utility of the methoxyethoxy moiety in facilitating the synthesis of complex catalytic structures. The strategic placement of bromo- and alkoxy- groups on the pyridine ring allows for the creation of ligands that can influence the activity and selectivity of metal catalysts in important chemical transformations. researchgate.netrsc.org

| Ligand/Catalyst System | Role of Pyridine Derivative | Metal Center | Catalytic Application |

| Pyridine-phenolate ligands | Precursor with MOE protecting group | Group 4 (e.g., Titanium) | Olefin Polymerization |

| Bis(imino)pyridine ligands | Core structural unit | Iron(II), Cobalt(II) | Ethylene Oligomerization |

Role in Multi-Component Reactions and Convergent Synthetic Strategies

While specific MCRs starting directly with this compound are not extensively documented, the structural motifs it contains are frequently employed in convergent synthetic strategies. The methoxyethoxy group, in particular, is a common feature in complex molecule synthesis. For example, a convergent process for synthesizing the drug Erlotinib Hydrochloride involves the key intermediate 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. google.com In this synthesis, the bis(2-methoxyethoxy) functionality is installed early on and carried through several steps before the final coupling with 3-ethynylaniline. google.com This highlights the stability and utility of the methoxyethoxy group in complex, multi-step synthetic sequences. The combination of a reactive handle (the bromo group) and a solubility-enhancing, stable ether linkage makes this compound a potentially valuable fragment for use in convergent strategies aimed at building complex molecular targets.

Future Research Directions and Emerging Opportunities in 4 Bromo 2 2 Methoxyethoxy Pyridine Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The bromine atom at the C4 position of 4-Bromo-2-(2-methoxyethoxy)pyridine is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental for creating complex molecular architectures. Future research will likely focus on developing novel catalytic systems to enhance the efficiency, scope, and selectivity of these transformations.

Key areas of exploration include:

Advanced Palladium Catalysts: While palladium catalysts are staples for cross-coupling, research is ongoing to develop more active and robust systems. This includes new phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, and palladium pre-catalysts that can operate at lower catalyst loadings, milder reaction conditions, and with a broader range of coupling partners. For instance, the development of catalysts that are highly active for coupling with challenging substrates like secondary alkyl boranes or sterically hindered amines would significantly expand the utility of this compound.

Alternative Metal Catalysis: There is a growing interest in replacing precious metals like palladium with more abundant and less toxic alternatives such as nickel, copper, and iron. researchgate.net Developing catalytic systems based on these earth-abundant metals for cross-coupling reactions involving this compound would offer significant cost and sustainability benefits. Synergistic catalysis, combining two different metals or a metal with an organocatalyst, could also unlock novel reactivity patterns. organic-chemistry.org

Photocatalysis: Light-mediated reactions are emerging as powerful tools in organic synthesis. nih.gov Future work could explore the use of photocatalysts to activate the C-Br bond of this compound for coupling reactions under mild, ambient-temperature conditions, potentially offering unique selectivity compared to traditional thermal methods.

| Catalyst System | Potential Reaction | Advantage |

| Advanced Pd-NHC Complexes | Suzuki, Buchwald-Hartwig | High efficiency, low catalyst loading, broad substrate scope |

| Nickel-Based Catalysts | Cross-coupling with organozinc reagents | Use of earth-abundant metal, unique reactivity |

| Copper/Iminium Synergistic Catalysis | Condensation reactions | Mild conditions, redox-neutral process organic-chemistry.org |

| Eosin Y (Photocatalyst) | Atom Transfer Radical Addition (ATRA) | Mild conditions, light-mediated, high functional group tolerance |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. researchgate.netresearchgate.net Integrating the synthesis and derivatization of this compound into flow and automated platforms is a significant area for future development.

Continuous Flow Synthesis: A multi-step flow synthesis could be designed for the production of this compound itself, minimizing the handling of hazardous intermediates. nih.gov Furthermore, subsequent functionalization reactions, such as lithiation followed by quenching with an electrophile or a high-throughput screening of cross-coupling conditions, could be performed in flow reactors. This approach allows for rapid reaction optimization and the generation of compound libraries for drug discovery. nih.gov

Automated Platforms: Coupling flow reactors with automated purification systems (e.g., HPLC) and online analytics (e.g., mass spectrometry, NMR) can create fully automated synthesis platforms. advion.com Such systems could be programmed to synthesize a series of derivatives of this compound by systematically varying the coupling partners, enabling the rapid exploration of chemical space around this scaffold.

Theoretical Predictions Guiding the Discovery of Novel Reactivity and Applications

Computational chemistry and theoretical modeling are increasingly powerful tools for predicting molecular properties, reaction outcomes, and guiding experimental design. researchgate.net Applying these methods to this compound can accelerate the discovery of new reactions and applications.

Reaction Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of catalytic reactions involving this molecule. nih.gov By modeling transition states and reaction intermediates, researchers can understand the factors controlling regioselectivity and reactivity, aiding in the rational design of improved catalysts and reaction conditions.

Prediction of Material Properties: If incorporated into larger molecular structures like polymers or organic light-emitting diode (OLED) materials, theoretical calculations can predict key properties. mdpi.com For instance, DFT and time-dependent DFT (TD-DFT) can be used to estimate the HOMO/LUMO energy levels, absorption/emission spectra, and charge transport properties of new materials derived from this compound before their synthesis, focusing experimental efforts on the most promising candidates.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction Mechanism, Materials Science | Transition state energies, reaction pathways, electronic structure (HOMO/LUMO) researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Biological activity based on molecular descriptors researchgate.net |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Self-assembly behavior, binding affinities |

Potential in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The structure of this compound contains several features that could be exploited in the design of self-assembling systems.

Coordination-Driven Self-Assembly: The nitrogen atom of the pyridine (B92270) ring is an excellent ligand for coordinating with metal ions. This property can be used to construct discrete metallosupramolecular architectures like cages and macrocycles, or extended coordination polymers and metal-organic frameworks (MOFs). The methoxyethoxy side chain could influence the solubility and packing of these structures.

Hydrogen Bonding and Host-Guest Chemistry: The ether oxygen atoms in the side chain can act as hydrogen bond acceptors. By introducing hydrogen bond donor groups through functionalization at the C4 position, it may be possible to program the self-assembly of molecules into specific one-, two-, or three-dimensional networks. rsc.org

Liquid Crystals and Organic Nanotubes: Pyridine-containing molecules have been shown to form liquid crystalline phases and self-assemble into well-defined nanostructures like nanotubes. nih.gov The specific substitution pattern of this compound could be leveraged to design new materials with tunable aggregation behavior and stimuli-responsive properties. rsc.org

Development of Sustainable and Environmentally Benign Synthetic Routes

Green chemistry principles are increasingly important in modern organic synthesis. manuscriptpoint.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.

Greener Solvents and Reagents: This involves replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. researchgate.net Additionally, developing synthetic routes that avoid toxic reagents and minimize waste generation is a key goal. For example, exploring direct C-H activation methods to introduce the methoxyethoxy group, rather than traditional nucleophilic aromatic substitution, would be a more atom-economical approach. researchgate.netnih.gov

Catalytic and Biocatalytic Methods: As mentioned in section 7.1, using catalytic amounts of reagents instead of stoichiometric ones is a core principle of green chemistry. Biocatalysis, using enzymes to perform chemical transformations, offers the potential for high selectivity under mild, aqueous conditions and represents a promising future direction for the synthesis and modification of pyridine derivatives.

Q & A

Basic Research Question

- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation.

- Temperature : Crystallize at 4°C to enhance lattice stability.

- Additives : Introduce 5% DMSO to improve crystal morphology.

Advanced Technique : SHELXD for phase refinement and SHELXL for anisotropic displacement parameter modeling. For twinned crystals, apply the Hooft parameter in SHELXL .

What analytical methods quantify trace impurities in synthesized this compound?

Basic Research Question

- HPLC-MS : Use a C18 column (MeCN/H₂O + 0.1% formic acid) to detect debrominated by-products (m/z ~212).

- GC-FID : Monitor residual solvents (e.g., THF) with a detection limit of 0.1%.

Advanced Method : 2D NMR (HSQC, HMBC) identifies structural isomers (e.g., bromine migration to position 3) .

How does the methoxyethoxy group influence the compound’s stability under acidic/basic conditions?

Advanced Research Question

- Acidic conditions (pH <3) : The ether linkage hydrolyzes, forming 2-hydroxyethoxy-pyridine. Confirm via TLC (Rf shift from 0.5 to 0.3) and FTIR (loss of C-O-C stretch at 1100 cm⁻¹).

- Basic conditions (pH >10) : Bromine displacement competes with ether cleavage. Use Arrhenius plots to compare activation energies .

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question

- Exothermic bromination : Use jacketed reactors with controlled cooling.

- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce costs.

- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography for higher throughput .

How to design SAR studies for this compound in kinase inhibition?

Advanced Research Question

- Core modifications : Replace bromine with Cl/I to assess halogen-bonding effects.

- Side-chain variations : Modify the methoxyethoxy group to ethoxymethyl or cyclopropoxy.

- Activity cliffs : Use Free-Wilson analysis to correlate substituents with IC₅₀ values (e.g., bromine improves potency by 10-fold vs. H ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.